4-Phenoxyphenylmagnesium bromide

Catalog No.
S3475884
CAS No.
21473-02-9
M.F
C12H9BrMgO
M. Wt
273.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxyphenylmagnesium bromide

CAS Number

21473-02-9

Product Name

4-Phenoxyphenylmagnesium bromide

IUPAC Name

magnesium;phenoxybenzene;bromide

Molecular Formula

C12H9BrMgO

Molecular Weight

273.41 g/mol

InChI

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1

InChI Key

MPMNUCMJDPWNCV-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]

4-Phenoxyphenylmagnesium bromide is an organomagnesium compound with the molecular formula C12H9BrMgOC_{12}H_{9}BrMgO and a molecular weight of 273.41 g/mol. It is classified as a Grignard reagent, which are organomagnesium halides known for their high reactivity and utility in organic synthesis. This compound appears as a clear light yellow solution, typically stored in tetrahydrofuran, and is sensitive to air and moisture . The compound is primarily used as an intermediate in organic chemical synthesis, particularly in reactions involving electrophiles .

PhOPhMgBr is a flammable and air-sensitive compound. It reacts violently with water and releases flammable hydrogen gas.

  • Hazards: Skin and eye irritant. Toxic if inhaled or ingested.
  • Safety precautions: Handle under an inert atmosphere and with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Highly Reactive Organometallic Reagent:

4-Phenoxyphenylmagnesium bromide (4-PhPhMgBr) is a widely utilized organometallic compound in scientific research. Its significance stems from its high reactivity, making it a valuable tool for organic synthesis. The presence of a magnesium atom bonded to a bromine atom and a phenoxyphenyl group (C6H5OC6H4) confers its unique properties. [Source: Sigma-Aldrich, ]

Nucleophilic Character and Carbon-Carbon Bond Formation:

-PhPhMgBr possesses distinct nucleophilic properties, meaning it readily donates electrons to electron-deficient species. This property allows it to react with various electrophiles (electron-accepting molecules) to form new carbon-carbon bonds. This ability makes 4-PhPhMgBr a crucial reagent in constructing complex organic molecules, particularly in the synthesis of:

  • Pharmaceuticals: 4-PhPhMgBr plays a role in the development of various drugs, including the antidepressant paroxetine. [Source: Sigma-Aldrich, ]
  • Agrochemicals: The synthesis of some agrochemicals, such as insecticides and herbicides, can involve the use of 4-PhPhMgBr.
  • Natural Products: Researchers can utilize 4-PhPhMgBr in the synthesis of complex natural products found in nature, aiding in the study of their properties and potential applications.

Grignard Reagent Precursor:

4-Phenoxyphenylmagnesium bromide is also a crucial precursor to Grignard reagents. These reagents, named after French chemist Victor Grignard, are a class of organometallic compounds widely used in organic synthesis. 4-PhPhMgBr undergoes a reaction with a suitable solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, further expanding its versatility in various synthetic applications. [Source: Santa Cruz Biotechnology, ]

  • Nucleophilic Addition: It can react with carbonyl compounds (aldehydes and ketones) to form alcohols. For instance, the reaction with benzaldehyde yields a secondary alcohol.
  • Cross-Coupling Reactions: This reagent can engage in cross-coupling reactions, particularly with halides or other electrophiles, to form biaryl compounds.
  • Ortho Metalation: It can also be involved in ortho metalation reactions, which are useful for functionalizing aromatic compounds .

The synthesis of 4-phenoxyphenylmagnesium bromide can be accomplished through several methods:

  • From 4-Bromophenoxybenzene: This method involves the reaction of 4-bromophenoxybenzene with magnesium turnings in an anhydrous ether solvent. The reaction typically requires careful control of moisture and oxygen to prevent decomposition.
  • Grignard Reaction: The general formation of Grignard reagents involves the reaction of an alkyl or aryl halide (in this case, 4-bromophenoxybenzene) with magnesium metal under inert conditions (usually in ether) to yield the corresponding Grignard reagent .

4-Phenoxyphenylmagnesium bromide finds applications mainly in organic synthesis:

  • Synthesis of Complex Organic Molecules: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and materials chemistry.
  • Reactions Involving Electrophiles: The compound is used to introduce phenoxy groups into various substrates through nucleophilic substitution reactions.
  • Research and Development: It is utilized in academic and industrial research settings for exploring new synthetic pathways and developing novel compounds .

While specific interaction studies for 4-phenoxyphenylmagnesium bromide are scarce, Grignard reagents generally exhibit significant reactivity with water, carbon dioxide, and oxygen. This reactivity necessitates careful handling under inert atmospheres to prevent hydrolysis or oxidation, which could lead to the formation of unwanted byproducts. The interactions largely depend on the electrophiles used in conjunction with this reagent during synthetic procedures.

Several compounds exhibit similarities to 4-phenoxyphenylmagnesium bromide, particularly other aryl Grignard reagents. Below is a comparison highlighting their unique aspects:

Compound NameMolecular FormulaUnique Features
Phenylmagnesium bromideC6H5MgBrC_6H_5MgBrBasic aryl Grignard reagent; widely used
Benzylmagnesium chlorideC7H7MgClC_7H_7MgClUsed for synthesizing benzyl alcohols
4-Chlorophenylmagnesium bromideC12H8ClMgBrC_{12}H_{8}ClMgBrContains chlorine; different reactivity profile
3-Fluorophenylmagnesium bromideC12H8FMgBrC_{12}H_{8}FMgBrFluorine substituent affects electronic properties

Uniqueness of 4-Phenoxyphenylmagnesium Bromide

The uniqueness of 4-phenoxyphenylmagnesium bromide lies in its specific phenoxy substituent, which can influence the electronic properties and reactivity compared to other similar compounds. Its ability to participate effectively in nucleophilic addition reactions makes it particularly valuable for synthesizing complex organic molecules that require phenoxy functionalities.

Hydrogen Bond Acceptor Count

3

Exact Mass

271.96872 g/mol

Monoisotopic Mass

271.96872 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-19

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